Methods: The dye is characterized using five spectral techniquesFourier Transform Infrared (FTIR), UV–Vis, Raman, Laser fluorescence and Terahertz (THz) spectroscopy.
Results: The thermal behavior of Sunset Yellow was studied in correlation with its physical (refractive index, electric susceptivity, optical anisotropy) and chemical (acidity) properties.
Summary: Sunset Yellow FCF can alter the functional responses of splenocytes at non-cytotoxic dose.
Methods: The effect of Sunset Yellow FCF on the proliferation of isolated mouse splenocytes is studied.
Sunset Yellow FCF, also known as Orange Yellow S or C.I. 15985, is a synthetic azo dye primarily used as a food colorant. It is characterized by its bright orange to reddish-orange hue and is soluble in water. The compound is the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid, with a chemical formula of and a molar mass of 452.36 g/mol . Sunset Yellow FCF exhibits a pH-dependent maximum absorption at approximately 480 nm at pH 1 and 443 nm at pH 13, indicating its stability across various pH levels .
The safety of Sunset Yellow FCF has been a subject of some debate. While regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have deemed it safe for use at specific intake levels [], some studies suggest potential adverse effects.
The synthesis of Sunset Yellow FCF involves a two-step process:
Sunset Yellow FCF has diverse applications across several industries:
Studies on Sunset Yellow FCF's interactions reveal potential effects on health:
Sunset Yellow FCF belongs to the class of azo dyes, which includes several other compounds. Here are some similar compounds for comparison:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tartrazine | Known as E102; often used in beverages and desserts. | |
Allura Red | Also known as E129; used for red coloring in foods. | |
Brilliant Blue | Known as E133; used for blue coloring in various applications. |
Sunset Yellow FCF is unique due to its specific chemical structure that allows it to maintain stability across a wide pH range while providing a vibrant orange hue. Its applications extend beyond food coloring into pharmaceuticals and cosmetics, setting it apart from other azo dyes that may have more limited uses.
Sunset Yellow FCF synthesis relies fundamentally on the azo coupling reaction mechanism, which represents a classic example of electrophilic aromatic substitution [1]. The primary mechanism involves the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) followed by electrophilic aromatic substitution with 6-hydroxynaphthalene-2-sulfonic acid [1] [2].
The initial diazotization mechanism begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid, which subsequently generates the crucial nitrosonium ion intermediate [3]. This nitrosonium ion reacts with the aromatic amine to form an N-nitrosamine intermediate, which under acidic conditions undergoes protonation and water elimination to yield the diazonium cation [3] [4]. The mechanism proceeds through several discrete steps: first, the nitrous acid protonation forms water and the nitrosonium ion, then the aromatic amine attacks the nitrosonium ion to establish a new nitrogen-nitrogen bond with positive charge transfer to the nitrogen directly attached to the aromatic ring [3].
The subsequent azo coupling reaction demonstrates the electrophilic character of diazonium salts, which react preferentially with electron-rich aromatic species containing electron-donating substituents such as hydroxyl or amino groups [5] [6]. The coupling typically occurs at the para position relative to the electron-donating substituent, though ortho substitution occurs when the para position is occupied [5]. For Sunset Yellow FCF specifically, the 4-sulfobenzenediazonium ion couples with 6-hydroxynaphthalene-2-sulfonic acid, with the reaction occurring at the position adjacent to the hydroxyl group on the naphthalene ring system [1].
Temperature and pH conditions critically influence the azo coupling reaction efficiency. Research demonstrates that optimal coupling occurs at temperatures between 20-25°C, as higher temperatures promote diazonium salt decomposition, reducing product purity below 80 percent when temperatures exceed 25°C [5]. The pH must be carefully controlled within narrow ranges, typically between 3.97 and 4.28 for maximum coupling efficiency, as acidic conditions below pH 4.0 cause precipitation of coupling components, while alkaline conditions above pH 4.3 destabilize the diazonium salt [5].
Parameter | Optimal Range | Effect of Deviation |
---|---|---|
Temperature | 20-25°C | >25°C: <80% purity due to diazonium decomposition [5] |
pH | 3.97-4.28 | <4.0: coupling component precipitation; >4.3: diazonium instability [5] |
Reaction Time | 30-67 minutes | Extended time improves conversion up to optimal point [7] |
The synthesis of Sunset Yellow FCF requires two primary precursor chemicals: 4-aminobenzenesulfonic acid (sulfanilic acid) and 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer acid) [1] [8]. These precursors represent critical components in the azo dye manufacturing supply chain, with their quality directly impacting final product specifications.
4-aminobenzenesulfonic acid serves as the diazonium component precursor and is typically sourced as the sodium salt to enhance water solubility [2]. The compound exhibits excellent solubility characteristics when converted to its sodium salt form through treatment with sodium carbonate, facilitating the subsequent diazotization reaction [1] [9]. Industrial specifications require high purity sulfanilic acid, typically greater than 98 percent, to minimize impurities that could interfere with the diazotization process or introduce unwanted by-products.
6-hydroxynaphthalene-2-sulfonic acid, commonly known as Schaeffer acid, functions as the coupling component in the synthesis [8]. This compound demonstrates distinctive solubility characteristics, being readily soluble in water with the sodium salt showing limited solubility in cold water (1.7 percent) but forming concentrated solutions (30 percent) at elevated temperatures of 80°C [8]. The compound undergoes coupling reactions at the 1-position when treated with diazonium compounds, making it suitable for producing the characteristic azo linkage in Sunset Yellow FCF [8].
Additional essential raw materials include sodium nitrite for diazotization, hydrochloric acid for maintaining acidic conditions, and sodium carbonate for pH adjustment and salt formation [1] [10]. Sodium nitrite functions as the nitrosating agent, generating nitrous acid under acidic conditions, which subsequently forms the nitrosonium ion essential for diazonium salt formation [10]. The quality specifications for sodium nitrite require high purity to prevent introduction of impurities that could affect color quality or reaction efficiency.
The petroleum-derived nature of these precursors reflects the synthetic organic chemistry foundation of azo dye production [11] [12]. Industrial sourcing considerations include ensuring consistent quality specifications, maintaining appropriate storage conditions to prevent degradation, and establishing reliable supply chains to support continuous manufacturing operations.
Raw Material | Chemical Formula | Purity Requirement | Primary Function |
---|---|---|---|
Sulfanilic Acid | C₆H₇NO₄S | >98% | Diazonium precursor [1] |
Schaeffer Acid | C₁₀H₈O₄S | >95% | Coupling component [8] |
Sodium Nitrite | NaNO₂ | >99% | Nitrosating agent [10] |
Hydrochloric Acid | HCl | Technical grade | pH control [1] |
Industrial-scale synthesis of Sunset Yellow FCF requires careful optimization of multiple process parameters to achieve consistent product quality while maintaining economic efficiency [13] [14]. The optimization focuses on maximizing yield, minimizing by-product formation, and ensuring reproducible color properties essential for commercial applications.
Temperature control represents a critical optimization parameter, with industrial processes typically operating within the 20-25°C range during the coupling phase [5]. Continuous temperature monitoring and control systems prevent the thermal decomposition of diazonium intermediates, which becomes significant above 25°C and leads to reduced product purity and color intensity [5]. Industrial reactors incorporate efficient heat removal systems to manage the exothermic nature of azo coupling reactions, preventing localized temperature excursions that could compromise product quality.
Flow rate optimization in continuous production systems demonstrates significant impact on product characteristics [5]. Research indicates that optimal flow rates of 20-30 mL/min in laboratory-scale systems translate to proportionally scaled flow rates in industrial applications, with higher flow rates improving mixing efficiency and reducing particle agglomeration [5]. Industrial implementations utilize computational fluid dynamics modeling to optimize reactor design and flow patterns, ensuring uniform mixing and consistent reaction conditions throughout the vessel.
pH control systems require sophisticated automation to maintain the narrow optimal pH range of 3.97-4.28 throughout the synthesis process [5]. Industrial installations employ continuous pH monitoring with automated acid and base addition systems to compensate for pH drift during the reaction. Buffer systems utilizing acetic acid and sodium acetate provide additional pH stability, particularly important during the coupling phase where pH variations directly affect product purity and particle size distribution [5].
Residence time optimization balances reaction completion with equipment utilization efficiency. Industrial systems typically operate with residence times of 30-67 minutes, depending on the specific reactor configuration and target product specifications [7] [15]. Longer residence times improve conversion efficiency but reduce throughput, requiring careful economic optimization based on product value and market demand.
Process Parameter | Industrial Range | Optimization Target | Control Method |
---|---|---|---|
Temperature | 20-25°C | Maximum purity (>95%) [5] | Automated cooling systems |
pH | 3.97-4.28 | Optimal coupling efficiency [5] | Continuous monitoring with automated adjustment |
Residence Time | 30-67 minutes | >94% conversion [7] | Flow rate control |
Mixing Intensity | High shear | Uniform particle size [5] | Variable speed agitation |
Advanced process control systems integrate multiple optimization parameters using statistical process control and real-time optimization algorithms [14]. These systems continuously adjust operating conditions based on feedback from product quality measurements, maintaining consistent output specifications while minimizing raw material consumption and energy usage.
Industrial purification of Sunset Yellow FCF employs multiple complementary techniques to achieve the high purity standards required for food-grade applications [16] [17]. The purification process must remove residual starting materials, by-products, and impurities while maintaining the desired color intensity and stability characteristics.
High-Performance Liquid Chromatography represents the primary analytical method for quality control, utilizing reversed-phase columns with gradient elution systems [18] [16] [19]. Industrial HPLC methods typically employ C18 columns with acetonitrile and ammonium acetate buffer mobile phases, achieving baseline separation of Sunset Yellow FCF from potential impurities [19]. The analytical specifications require minimum 95 percent purity by HPLC area percentage, with specific limits on individual impurities such as Sudan I, which must not exceed 0.4 mg/kg [17].
Recrystallization processes provide essential purification capabilities, utilizing controlled crystallization from hot solvents to remove impurities and achieve consistent crystal morphology [20]. Industrial recrystallization systems typically employ water or aqueous alcohol mixtures as solvents, with carefully controlled cooling rates to optimize crystal size and purity [20]. The process effectively removes organic impurities and residual salts while concentrating the desired azo dye product.
Spectrophotometric quality control protocols verify color intensity and purity through ultraviolet-visible absorption measurements [21] [16]. Sunset Yellow FCF exhibits characteristic pH-dependent absorption maxima at approximately 480 nm at pH 1 and 443 nm at pH 13, with a shoulder at 500 nm [11]. Industrial quality control specifications typically require extinction coefficients of at least 20,000 at 479-485 nm in water, ensuring adequate color strength for commercial applications [21].
Electroanalytical methods provide complementary quality assessment capabilities, particularly for detecting trace impurities and verifying structural integrity [22]. Voltammetric techniques can detect Sunset Yellow FCF at low concentrations through both electroreduction of the azo group and electrooxidation of the hydroxyl group, offering sensitive analytical methods for quality verification [22].
Advanced purification protocols incorporate multi-stage processes combining crystallization, chromatographic separation, and washing procedures [17]. Industrial installations typically include:
Quality Parameter | Specification | Test Method | Acceptance Criteria |
---|---|---|---|
Purity (HPLC) | ≥95 area % | Reversed-phase HPLC [16] | Individual peaks identified |
Sudan I Content | ≤0.4 mg/kg | LC-MS/MS [17] | Quantitative determination |
Moisture Content | ≤10% | Gravimetric drying [23] | Karl Fischer titration |
Color Strength | ≥20,000 | UV-Vis spectrophotometry [21] | At 479-485 nm in water |
Particle Size | D90 ≤ 50 μm | Laser diffraction | Distribution analysis |
Ultraviolet-visible spectroscopy represents the most fundamental and widely employed analytical technique for characterizing Sunset Yellow FCF due to its strong chromophoric properties [1] [2]. The compound exhibits characteristic absorption behavior with pH-dependent maximum absorption wavelengths, demonstrating λmax values at approximately 480 nanometers under acidic conditions (pH 1), 482-485 nanometers at neutral pH (pH 7), and 443 nanometers with a shoulder at 500 nanometers under basic conditions (pH 13) [1] [3] [4].
The spectrophotometric behavior of Sunset Yellow FCF follows Beer's Law over a wide concentration range, enabling quantitative determination with excellent linearity [1] [3]. Research has demonstrated that calibration curves exhibit correlation coefficients (R²) of 0.984 to 0.999 across concentration ranges from 1×10⁻⁵ to 1×10⁻⁴ mol/L [3]. The molar absorptivity coefficient (ε) reaches values ≥20,000 at 479-485 nanometers in aqueous solution [5], indicating strong light absorption properties suitable for trace analysis.
Detection limits using ultraviolet-visible spectroscopy vary significantly depending on the specific methodology employed, with reported values ranging from 0.026 parts per million to 5.77×10⁻⁸ mol/L [3]. The technique demonstrates excellent repeatability with relative standard deviation values of 0.042% for repeated measurements [3]. Stability studies indicate that analytical signals remain approximately constant for at least 90 minutes under optimized conditions [3].
Fourier transform infrared spectroscopy provides comprehensive molecular fingerprinting of Sunset Yellow FCF through identification of characteristic vibrational modes [6] [7]. The infrared spectrum reveals distinct absorption bands corresponding to specific functional groups within the molecular structure.
The broad absorption band occurring between 3000-3500 cm⁻¹ corresponds to O-H stretching vibrations associated with the hydroxyl group on the naphthalene ring [6] [7]. This region often shows evidence of intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the azo group [6]. The C=O stretching vibration appears at 1709 cm⁻¹, while COO⁻ stretching occurs at 1621 cm⁻¹ [8].
Characteristic peaks associated with C-H and N-H bending vibrations are observed at 1503 and 1426 cm⁻¹ [8]. The azo group (-N=N-) exhibits characteristic stretching frequencies at 1581-1599 cm⁻¹, which are typically lowered due to conjugation and π-electron delocalization effects [6] [7]. Sulfonic acid functionality is confirmed by S=O stretching vibrations at 1307 cm⁻¹ [8].
The absorption peaks in the 1125-978 cm⁻¹ range are attributed to SO₄²⁻ stretching vibrations of the sulfonate groups [8]. These spectral features enable unambiguous identification and structural confirmation of Sunset Yellow FCF even in complex matrices.
Nuclear magnetic resonance spectroscopy has proven invaluable for studying both molecular structure and aggregation behavior of Sunset Yellow FCF in solution [9] [10] [11]. Proton nuclear magnetic resonance (¹H NMR) spectra exhibit characteristic signals for aromatic protons in the δ 6.80-8.60 ppm region [12] [13]. Specifically, the doublet signals at δ 6.87 and 8.57 ppm have been assigned to H-3 and H-8 positions respectively [12] [13].
Advanced nuclear magnetic resonance techniques including diffusion-ordered spectroscopy (DOSY) have been employed to investigate the aggregation behavior of Sunset Yellow FCF in isotropic solution [9] [10]. These studies reveal that the compound forms large, non-covalent assemblies through head-to-tail stacking of monomer units with a slight twist, characteristic of H-type aggregation [9].
Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) has been utilized in probe studies using fluorophenol isomers to investigate molecular interactions with Sunset Yellow FCF assemblies [9]. These investigations demonstrate fast exchange kinetics and provide insights into binding modes, including end-on binding at low concentrations and insertion into stacks at higher concentrations [9].
Deuterium nuclear magnetic resonance (²H NMR) measurements using deuterium oxide as solvent confirm isotropic phase behavior, as evidenced by the observation of singlet resonances without quadrupole splitting [9] [14]. Temperature and composition effects in aqueous solutions have been studied using ¹H and ¹⁵N NMR spectroscopy combined with Raman spectroscopy [11].
High-performance liquid chromatography represents the gold standard for Sunset Yellow FCF analysis in food matrices due to its exceptional separation efficiency and quantitative capabilities [15] [16] [17]. Reversed-phase liquid chromatography employing C18 stationary phases is the most commonly utilized approach, with gradient elution systems providing optimal separation of Sunset Yellow FCF from other synthetic dyes and matrix components.
Typical mobile phase compositions consist of acetonitrile or methanol with aqueous buffer systems, often employing ammonium acetate at concentrations of 20-50 millimolar and pH values ranging from 3.0 to 8.8 [15] [16] [18]. Flow rates are generally maintained between 0.6-1.0 mL/min with injection volumes of 1-20 microliters [15] [16]. Column temperatures are typically maintained at 30°C to ensure reproducible retention times and peak shapes [18].
Detection is predominantly accomplished using ultraviolet-visible detectors at wavelengths between 480-485 nanometers, corresponding to the absorption maximum of Sunset Yellow FCF [15] [16] [17]. Photodiode array detection enables spectral confirmation of peak identity and purity assessment [18] [19]. Modern high-performance liquid chromatography methods achieve detection limits ranging from 0.08 to 0.25 mg/L with linear ranges extending from 0.72 to 50 mg/L [16] [17].
Analytical performance characteristics demonstrate excellent precision with relative standard deviations typically below 5% for both retention time and peak area measurements [20]. Recovery studies in food matrices yield values between 83-101%, confirming method accuracy across diverse sample types [21] [19]. Recent developments include ultra-fast liquid chromatography approaches achieving complete analysis in under 4 minutes while maintaining analytical performance [22].
Liquid chromatography-mass spectrometry represents the most sophisticated analytical approach for Sunset Yellow FCF determination, providing both separation capability and definitive molecular identification [23] [24] [25]. Electrospray ionization operated in negative mode is the preferred ionization technique, producing characteristic [M-H]⁻ ions at m/z 451 [23] [22].
Multiple reaction monitoring mode enables simultaneous quantification and qualification through selection of specific precursor-to-product ion transitions [24] [25]. The technique offers exceptional sensitivity with detection limits ranging from 0.01 to 0.1% for impurity determination [23] and 0.2 μg/g for unauthorized colorants such as Sudan I [12] [13]. Linear ranges typically extend from 0.10 to 200 μg/kg with recovery rates exceeding 90% for all target compounds [24] [25].
Accurate mass measurement capabilities using time-of-flight mass spectrometry enable formula prediction and structural elucidation with mass accuracy better than 10 parts per million [22]. This approach has proven particularly valuable for identifying degradation products and subsidiary coloring matters in commercial samples [23] [26]. Method validation studies demonstrate excellent analytical performance across diverse food matrices including chili powders, syrup-preserved fruits, and beverages [24] [25].
Voltammetric techniques have emerged as powerful tools for Sunset Yellow FCF determination due to their high sensitivity, rapid response, and cost-effectiveness [27] [28] [29]. The electrochemical behavior of Sunset Yellow FCF involves two distinct redox processes: oxidation of the hydroxyl group and reduction of the azo group [27].
The oxidation mechanism involves a one-electron, one-proton process converting the hydroxyl group to a ketone, typically occurring at potentials between 0.3-0.8 volts depending on electrode material and pH conditions [27] [28]. The reduction mechanism proceeds through a four-electron process involving cleavage of the azo bond to form aromatic amine products [27].
Detection limits achieved using voltammetric methods range from 0.008 to 0.04 micromolar depending on electrode modification strategies [29] [30] [31]. Linear ranges typically extend from 0.01 to 100 micromolar with excellent correlation coefficients exceeding 0.999 [29] [30]. The technique demonstrates outstanding repeatability with relative standard deviations below 8% for multiple determinations [29].
Recent developments include enzyme-based biosensors utilizing laccase immobilized in photocured polymer membranes, achieving detection limits of 0.02 micromolar with excellent stability over 21 days [28] [32]. These biosensors operate at significantly lower overpotentials (0.296 volts) compared to conventional electrochemical sensors, reducing interference from other electroactive species [28] [32].
Electrode surface modification represents a critical strategy for enhancing analytical performance in Sunset Yellow FCF determination [27] [31] [33]. Various nanomaterials have been employed to improve sensitivity, selectivity, and electroactive surface area.
Carbon nanotube modifications, particularly multi-walled carbon nanotubes incorporated in polymer matrices, achieve detection limits as low as 0.01 μg/L based on azo group oxidation [27]. These modifications provide exceptional sensitivity due to the hollow core structure suitable for analyte accumulation and high signal-to-noise ratios [27].
Metal nanoparticle modifications using gold, silver, and copper nanoparticles demonstrate enhanced electrocatalytic activity with detection limits ranging from 3-30 nanomolar [34] [35] [33]. Novel ternary nanocomposites based on Cu@Cu₂O nanoparticles decorated on boron and nitrogen co-doped porous carbon achieve ultrahigh sensitivity of 0.09 μA nM⁻¹ cm⁻² with detection limits of 2.4 nanomolar [34] [33].
Metal oxide modifications including NiCo₂O₄ nanoplates, MoS₂ flower-like structures, and TiO₂ nanoparticles provide excellent electrocatalytic performance with broad linear ranges from 0.02 to 145 micromolar [36] [31]. These modifications combine high surface area, excellent conductivity, and unique morphological features to enhance electron transfer kinetics [36] [31].
Screen-printed electrodes modified with hierarchical flower-like structures demonstrate particular promise for field applications due to their disposable nature and excellent analytical performance [36] [31]. β-cyclodextrin modified carbon paste electrodes enable supramolecular recognition mechanisms, achieving selective determination in complex matrices [29].
Irritant